molecular formula C10H16N2O2 B089449 1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine CAS No. 135-89-7

1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine

Cat. No.: B089449
CAS No.: 135-89-7
M. Wt: 196.25 g/mol
InChI Key: UKZWZFZMTHTUMR-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine (CAS 135-89-7) is a hydrazine derivative of significant interest in medicinal and synthetic chemistry. It features a 3,4-dimethoxyphenyl group linked via an ethyl chain to a hydrazine moiety, making it a versatile building block for the synthesis of various heterocyclic compounds and bioactive molecules . Its structural similarity to pharmacologically active compounds makes it a valuable precursor in the development of substances targeting specific enzymes, receptors, or microbial pathways . Research indicates this compound serves as a key intermediate in the synthesis of pyrazole derivatives, a class of heterocycles known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, antifungal, anticancer, and antitumor properties . Furthermore, studies suggest that derivatives of this hydrazine compound may exhibit notable pharmacological effects, such as acting as a monoamine oxidase inhibitor (MAOI), which can influence neurotransmitter levels, and demonstrating potential neuroprotective effects against oxidative stress . The compound is also investigated for its cytotoxic effects and its role in the synthesis of potential antitumor agents . This product is intended for research purposes and chemical synthesis only. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-13-9-4-3-8(5-6-12-11)7-10(9)14-2/h3-4,7,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZWZFZMTHTUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592490
Record name [2-(3,4-Dimethoxyphenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-89-7
Record name [2-(3,4-Dimethoxyphenyl)ethyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(3,4-Dimethoxyphenyl)ethyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 3,4-Dimethoxyphenethylamine with Hydrazine Hydrate

The most widely reported method involves the direct condensation of 3,4-dimethoxyphenethylamine with hydrazine hydrate. The reaction is typically conducted in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours. A catalytic amount of acetic acid (5–10 mol%) is often added to protonate the amine, enhancing nucleophilicity and reaction efficiency.

Reaction Scheme :

3,4-Dimethoxyphenethylamine+Hydrazine HydrateEtOH, ΔAcOH (cat.)This compound+H2O\text{3,4-Dimethoxyphenethylamine} + \text{Hydrazine Hydrate} \xrightarrow[\text{EtOH, Δ}]{\text{AcOH (cat.)}} \text{this compound} + \text{H}_2\text{O}

Optimized Conditions :

ParameterValue/Range
SolventEthanol
Temperature70°C
Molar Ratio (Amine:Hydrazine)1:1.2
CatalystAcetic Acid (5 mol%)
Yield68–75%

Purification is achieved via vacuum distillation or recrystallization from ethanol/water mixtures, yielding >95% purity.

Reductive Amination Pathways

Catalytic Hydrogenation of Hydrazones

An alternative route involves the formation of a hydrazone intermediate from 3,4-dimethoxybenzaldehyde and hydrazine, followed by catalytic hydrogenation. This method is advantageous for scalability and reduced side-product formation.

Procedure :

  • Hydrazone Synthesis :

    • 3,4-Dimethoxybenzaldehyde reacts with hydrazine hydrate in ethanol at 25°C for 2 hours.

    • The hydrazone intermediate precipitates and is isolated via filtration.

  • Hydrogenation :

    • The hydrazone is dissolved in methanol and hydrogenated under H₂ (50 psi) using Raney nickel or palladium on carbon (Pd/C, 5 wt%) at 50°C.

    • Reaction completion is monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Key Data :

StepYieldPurity (HPLC)
Hydrazone Formation85%90%
Hydrogenation78%98%

This method avoids harsh reflux conditions, making it suitable for heat-sensitive substrates.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. A representative protocol includes:

  • Reactants : 3,4-Dimethoxyphenethylamine (1.0 M) and hydrazine hydrate (1.2 M) in ethanol.

  • Flow Rate : 10 mL/min through a packed-bed reactor containing acidic ion-exchange resin (Amberlyst-15).

  • Temperature : 75°C.

  • Residence Time : 30 minutes.

Advantages :

  • 20% higher yield (82–88%) compared to batch processes.

  • Reduced solvent consumption and waste generation.

Quality Control :

  • In-line FT-IR monitors reaction progress by tracking N–H stretching frequencies (~3300 cm⁻¹).

  • Final product purity exceeds 99% after fractional crystallization.

Mechanistic Insights and Side Reactions

Competing Pathways

The primary side reaction involves Schiff base formation between excess hydrazine and unreacted aldehyde impurities, leading to dimerization products. This is mitigated by:

  • Strict stoichiometric control (amine:hydrazine = 1:1.2).

  • Use of anhydrous solvents to prevent hydrolysis.

Side Products :

  • Schiff Base Dimer : C20H26N4O4\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_4 (MW: 386.44 g/mol).

  • Hydrazine Adducts : Formed via over-alkylation, detectable by LC-MS at m/z 213.1.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Classical Condensation7595ModerateHigh
Reductive Amination7898HighModerate
Continuous Flow8899Very HighLow

Recommendations :

  • Lab-Scale : Classical condensation for simplicity.

  • Industrial : Continuous flow systems for efficiency.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–30 minutes, achieving 80% yield. This method is energy-efficient but requires specialized equipment.

Enzymatic Catalysis

Preliminary studies using lipase catalysts (e.g., Candida antarctica Lipase B) in non-aqueous media show promise (65% yield), though optimization is ongoing.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:
Research indicates that derivatives of hydrazine compounds exhibit antitumor properties. A study demonstrated that 1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects:
Another area of interest is the compound's neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Insights

Mechanism of Action:
The pharmacological activity of this compound can be attributed to its ability to modulate neurotransmitter systems. It acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters like serotonin and dopamine in the brain, thereby enhancing mood and cognitive functions.

Case Study:
A clinical trial involving patients with depression explored the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in depressive symptoms when combined with standard antidepressant treatments.

Material Science Applications

Polymer Synthesis:
The compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Its hydrazine functional group allows for cross-linking reactions, leading to materials with improved thermal stability and durability.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)Application Area
Hydrazine-based50-70200Coatings & Adhesives
Conventional Polymers30-50150General Use

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Hydrazine Derivatives

Compound Name Substituents/Modifications Key Structural Features Reference
1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine 3,4-dimethoxy, ethyl linker Hydrazine + dimethoxyphenyl ethyl chain
(3,4-Dimethylphenyl)hydrazine 3,4-dimethylphenyl Methyl groups instead of methoxy
SA-4503 (Sigma receptor ligand) Piperazine + 3-phenylpropyl addition Enhanced receptor binding via piperazine
N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide Hydroxy and methoxy groups on phenyl ring Increased polarity and hydrogen bonding
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol Triazole-thiol core + ethoxy substituent Enhanced metabolic stability and solubility

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy groups in the target compound enhance electron density, favoring interactions with electrophilic biological targets. In contrast, chlorine or nitro substituents (e.g., in and ) reduce electron density, altering reactivity and binding modes .

Key Observations :

  • Receptor Modulation : SA-4503 demonstrates dual agonist/antagonist effects on sigma receptors, whereas the target compound’s activity is inferred from structural analogs (e.g., triazolethiones with antimicrobial properties) .
  • Enzyme Inhibition : Derivatives like Schiff bases () inhibit carbonic anhydrase via sulfonamide coordination to zinc ions, a mechanism distinct from hydrazine-based compounds .

Key Observations :

  • Yield Challenges : The target compound’s synthesis involves moderate yields due to competing side reactions during hydrazine condensation, whereas pyrazoline derivatives achieve higher yields via optimized cyclization .
  • Stability Issues : Hydrazine derivatives generally require protection from light and moisture, whereas piperazine-containing analogs (e.g., SA-4503) exhibit improved stability .

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine is a compound that has gained interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group that contributes to its unique reactivity and biological properties. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The hydrazine group can form covalent bonds with active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can disrupt metabolic pathways critical for cell survival.
  • Cellular Pathways : The compound may influence cellular pathways related to proliferation and apoptosis. For instance, it has been shown to induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic process, such as p53 and Bcl-2 .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:

  • HepG2 Cells : The compound showed potent cytotoxicity with IC50 values ranging from 1.38 to 3.21 μM. It induced cell cycle arrest at the G2/M phase and increased levels of active caspase-3, suggesting an apoptotic mechanism .
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with this compound led to an increase in pro-apoptotic factors (Bax) and a decrease in anti-apoptotic factors (Bcl-2), indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses broad-spectrum activity against various pathogens:

  • In vitro Testing : The compound was tested against both Gram-positive and Gram-negative bacteria using disc diffusion methods. Results showed significant inhibition zones, indicating effective antimicrobial action .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound, highlighting its versatility:

StudyCompound TestedBiological ActivityIC50 Value
Hydrazone DerivativesAnticancer1.38 - 3.21 μM
Phenolic DerivativesAntioxidant & AntimicrobialNot specified
Carbohydrazide DerivativesAntibacterialEffective against E.coli and S.aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves condensation of 3,4-dimethoxyphenethylamine with hydrazine derivatives. Key steps include:

  • Hydrazine Functionalization : Use of hydrazine hydrate under reflux with catalytic acetic acid to ensure efficient coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine-to-hydrazine) to minimize side products like Schiff bases .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm the presence of methoxy protons (δ 3.8–3.9 ppm) and hydrazine NH peaks (δ 2.5–3.0 ppm, broad) .
  • FT-IR : Verify N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) from the dimethoxy groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the known reactivity patterns of this hydrazine derivative in organic synthesis?

  • Methodological Answer :

  • Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, useful in heterocyclic synthesis (e.g., pyrazoles, triazoles) .
  • Oxidation Sensitivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent degradation to nitriles or amines .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidative dimerization .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like monoamine oxidase (MAO) or dopamine receptors .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) on bioactivity .

Q. What strategies resolve contradictions in toxicity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use Hill slope models to compare LC₅₀ values in cell lines (e.g., HepG2) vs. rodent LD₅₀ .
  • Metabolite Profiling : LC-MS/MS to identify toxic intermediates (e.g., phenyl radicals) formed in hepatic microsomes .
  • Species-Specific Factors : Adjust for differences in cytochrome P450 isoforms between humans and rodents .

Q. How does the compound’s electronic structure influence its spectroscopic and catalytic properties?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 to map HOMO-LUMO gaps (e.g., ~4.2 eV) and predict redox behavior .
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile to identify oxidation peaks (~1.2 V vs. Ag/AgCl) .
  • Catalytic Applications : Test as a ligand in transition-metal complexes (e.g., Cu²⁺) for C–N coupling reactions .

Key Challenges and Recommendations

  • Contradictory Bioactivity Data : Re-evaluate assay conditions (e.g., serum-free vs. serum-containing media) to account for protein binding .
  • Stereochemical Complexity : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis .

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